![molecular formula C20H28O3 B1195956 17beta-Hydroxy-17alpha-methylandrost-4-en-3,11-dione CAS No. 5419-48-7](/img/structure/B1195956.png)
17beta-Hydroxy-17alpha-methylandrost-4-en-3,11-dione
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Overview
Description
17beta-Hydroxy-17-methylandrost-4-ene-3,11-dione is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
1. Aromatase Inhibition and Anabolic Properties
17beta-Hydroxy-17alpha-methylandrost-4-en-3,11-dione has been studied for its aromatase inhibition and anabolic properties. However, it has not been approved for medical use. Its metabolic pathway has been explored, with metabolites like 3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one identified. This compound is prohibited in sports due to its anabolic effects (Parr et al., 2008).
2. Microbial Transformation
Microbial transformation of related compounds, like androst-4-ene-3,17-dione, has been studied using fungi like Beauveria bassiana. This process results in hydroxylated metabolites, showcasing the potential of microbial biocatalysis in modifying steroid structures (Xiong et al., 2006).
3. Steroid Metabolism and Identification
The metabolism of structurally related steroids, such as 4-hydroxyandrost-4-ene-3,17-dione, has been examined. Studies have identified various phase-I and phase-II metabolites, contributing to a better understanding of steroid metabolism and potential applications in detecting steroid misuse (Kohler et al., 2007).
4. Steroid Biosynthesis and Transformation
Research has also focused on the biosynthesis and transformation of related steroids by various microorganisms. For example, the fungus Mycobacterium sp. can transform 3beta-hydroxy-5,6alpha-cyclopropano-5alpha-cholestane into 6-methylandrost-4-ene-3,17-dione, showcasing the diversity of microbial steroid transformations (Yan et al., 2000).
5. Enzymatic Inhibition Studies
There are studies focusing on the inhibition of specific enzymes by steroid derivatives, such as type 3 17beta-hydroxysteroid dehydrogenase. These inhibitors are synthesized through solid-phase methods, providing insights into enzyme inhibition for potential therapeutic applications (Maltais et al., 2001).
properties
CAS RN |
5419-48-7 |
---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C20H28O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h10,14-15,17,23H,4-9,11H2,1-3H3/t14-,15-,17+,18-,19-,20-/m0/s1 |
InChI Key |
KYLCHXHHSBPYCB-GECNCUIPSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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